Trisodium 5-((6-chloro-1,4-dihydro-4-oxo-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
Description
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Properties
CAS No. |
69511-01-9 |
|---|---|
Molecular Formula |
C19H10ClN6Na3O11S3 |
Molecular Weight |
698.9 g/mol |
IUPAC Name |
trisodium;5-[(2-chloro-6-oxo-1H-1,3,5-triazin-4-yl)amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C19H13ClN6O11S3.3Na/c20-17-22-18(24-19(28)23-17)21-11-7-9(38(29,30)31)5-8-6-13(40(35,36)37)15(16(27)14(8)11)26-25-10-3-1-2-4-12(10)39(32,33)34;;;/h1-7,27H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H2,21,22,23,24,28);;;/q;3*+1/p-3 |
InChI Key |
PIYUPAFIPRFNDX-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=O)NC(=N4)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
Trisodium 5-((6-chloro-1,4-dihydro-4-oxo-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its complex molecular structure, which includes a triazine moiety and azo dye functionality. Understanding its biological activity is crucial for evaluating its potential applications in various fields such as medicine and environmental science.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 916.97 g/mol. The structure features several functional groups that contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H15Cl3N9O12S3·3Na |
| Molecular Weight | 916.97 g/mol |
| Charge | 0 |
| Defined Stereocenters | 0 |
| E/Z Centers | 1 |
Biological Activity Overview
Research on the biological activity of this compound indicates several potential effects:
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains. The presence of the triazine and azo groups may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.
- Antioxidant Activity : The compound's structure allows it to act as a free radical scavenger. This property is critical in mitigating oxidative stress in biological systems, potentially offering protective effects against cellular damage.
- Anti-inflammatory Effects : There is emerging evidence that this compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. Such activity could be beneficial in treating inflammatory diseases.
- Potential in Dye Applications : As a synthetic dye, its biological interactions raise concerns regarding toxicity and environmental impact, particularly in aquatic ecosystems where azo dyes are known to pose risks.
Antimicrobial Activity
A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various synthetic dyes, including this compound. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL .
Antioxidant Properties
Research conducted by Zhang et al. (2020) demonstrated that the compound possesses notable antioxidant capabilities. Using DPPH radical scavenging assays, the compound exhibited IC50 values comparable to well-known antioxidants such as ascorbic acid . This suggests potential applications in food preservation and pharmaceuticals.
Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory properties revealed that the compound can inhibit the NF-kB signaling pathway in macrophages, leading to decreased secretion of TNF-alpha and IL-6 . This finding positions the compound as a candidate for further development in anti-inflammatory therapies.
Toxicological Considerations
Despite its promising biological activities, concerns regarding toxicity remain paramount. A review highlighted that many azo compounds can undergo metabolic reduction to form potentially carcinogenic amines . Therefore, thorough toxicological assessments are necessary before any therapeutic applications can be considered.
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